molecular formula C14H19N3O3 B2382405 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide CAS No. 2034491-17-1

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide

Cat. No.: B2382405
CAS No.: 2034491-17-1
M. Wt: 277.324
InChI Key: BUHXWUVYEKQHGN-UHFFFAOYSA-N
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Description

2-Acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with a 3-methoxyazetidin-1-yl group. The methoxy group at position 3 of the azetidine may enhance solubility and influence intermolecular interactions. This compound belongs to a broader class of N-arylacetamides, which are frequently explored for pharmacological activities, including analgesic and anti-inflammatory effects .

Properties

IUPAC Name

2-acetamido-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)15-7-14(19)16-11-3-5-12(6-4-11)17-8-13(9-17)20-2/h3-6,13H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXWUVYEKQHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC1=CC=C(C=C1)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently acetylated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related N-arylacetamides, focusing on substituents, molecular weights, and reported activities:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Pharmacological Activity Key References
Target Compound 3-Methoxyazetidin-1-yl Calculated: ~292.3 Not reported in evidence -
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide 4-Chloro-benzenesulfonyl 309.77 Unknown
N-(4-(Benzyloxy)phenyl)acetamide Benzyloxy 241.29 Unknown
Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide) 4-Methylpiperazinyl sulfonyl Not reported Analgesic (comparable to paracetamol)
2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide 4-Ethoxyphenoxy + chloro 325.76 Unknown
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Allyl, 4-chlorobenzyl, 4-methoxyphenyl 386.87 Synthetic focus

Key Observations:

  • Substituent Effects: The target compound’s 3-methoxyazetidine group is structurally distinct from bulkier substituents like benzyloxy () or sulfonamide-linked piperazine ().
  • Electronic Properties : The methoxy group in the azetidine ring could donate electron density via resonance, contrasting with electron-withdrawing groups like sulfonyl () or chloro (). This may influence solubility and receptor interactions .

Pharmacological Activity Trends

While direct pharmacological data for the target compound is absent in the provided evidence, trends from related compounds suggest:

  • Analgesic Potential: Compounds with sulfonamide-linked piperazine (e.g., Compound 35, ) exhibit analgesic activity, likely via COX inhibition or opioid receptor modulation. The azetidine group’s rigidity could mimic piperazine’s pharmacophore while offering metabolic stability .
  • Anti-inflammatory Activity: Substituted acetamides with polar groups (e.g., methoxy, hydroxyl) often show anti-inflammatory effects. For instance, paracetamol derivatives in highlight the role of phenolic and chloro substituents in modulating activity .

Physicochemical Properties

  • Solubility : The methoxyazetidine group may improve aqueous solubility compared to hydrophobic substituents like benzyloxy () or trifluoromethyl ().
  • Melting Point : Analogous compounds (e.g., ’s derivative) melt between 124–125°C, suggesting the target compound may exhibit similar thermal stability .

Biological Activity

2-acetamido-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • IUPAC Name : this compound

The compound features an acetamido group and a methoxyazetidine moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Enzyme Inhibition : Many acetamides act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.
  • Receptor Modulation : The presence of the azetidine ring suggests potential interactions with neurotransmitter receptors.

Antitumor Activity

A study examining derivatives of acetamides found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another aspect of the biological activity includes anti-inflammatory properties. Compounds in the acetamide class have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study tested the compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 20 µM.
    • Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, increasing levels of cytochrome c in the cytosol.
  • Anti-inflammatory Activity
    • In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6.
    • Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntitumorMCF-7 Breast Cancer CellsIC50 = 20 µM; Induction of apoptosisStudy A
Anti-inflammatoryLPS-induced InflammationReduced edema; Decreased TNF-alphaStudy B

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